molecular formula C7H14O4 B13770989 2-Methyl-1,3-dioxane-5,5-dimethanol CAS No. 5653-70-3

2-Methyl-1,3-dioxane-5,5-dimethanol

Cat. No.: B13770989
CAS No.: 5653-70-3
M. Wt: 162.18 g/mol
InChI Key: QYSOFXYWZFPSCB-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxane-5,5-dimethanol is an organic compound with the molecular formula C7H14O4 It is a dioxane derivative characterized by the presence of two hydroxymethyl groups attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-dioxane-5,5-dimethanol can be synthesized through the reaction of epoxides with alcohols under specific conditions. One common method involves the reaction of propylene oxide with isopropanol at controlled temperatures and pressures. The reaction typically requires a catalyst to facilitate the formation of the dioxane ring and the subsequent attachment of hydroxymethyl groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dioxane-5,5-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters

Scientific Research Applications

2-Methyl-1,3-dioxane-5,5-dimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxane-5,5-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane-5,5-dimethanol
  • 5,5-Dimethyl-2-nitromethyl-1,3-dioxane
  • 5,5-Diethyl-2-phenyl-1,3-dioxane

Uniqueness

The specific arrangement of functional groups allows for unique interactions and reactions, making it valuable in various research and industrial contexts .

Properties

CAS No.

5653-70-3

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

[5-(hydroxymethyl)-2-methyl-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C7H14O4/c1-6-10-4-7(2-8,3-9)5-11-6/h6,8-9H,2-5H2,1H3

InChI Key

QYSOFXYWZFPSCB-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(CO1)(CO)CO

Origin of Product

United States

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